(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H25N5O4S2 and its molecular weight is 511.62. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Recent studies have explored the potential anticancer applications of compounds structurally related to (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide. For instance, Co(II) complexes of related sulfonamides have shown promising in vitro cytotoxicity in human breast cancer cell lines, suggesting the potential of these compounds in cancer treatment (Vellaiswamy & Ramaswamy, 2017). Similarly, other sulfamethoxazole derivatives have demonstrated significant inhibitory effects against heat shock protein 70 (HSP70), which is highly expressed in several types of cancers (Moghaddam et al., 2021).
Photodynamic Therapy
In the field of photodynamic therapy, derivatives of sulfonamides have been synthesized with promising properties. For example, zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base has shown high singlet oxygen quantum yield, making it a potential candidate for cancer treatment using photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antifungal Activity
Compounds similar to the one have been evaluated for their efficacy as antimicrobials. For instance, benzamide derivatives bearing different bioactive moieties have demonstrated significant antibacterial and antifungal activity, highlighting their potential use in treating microbial infections (Priya et al., 2006).
Catalytic Applications
Heterometallic coordination polymers synthesized using related ligands have been used as heterogeneous catalysts in various chemical reactions. These materials have shown potential in ring-opening reactions of oxiranes and thiiranes, Knoevenagel condensation, and cyanation reactions, suggesting their utility in organic synthesis and industrial applications (Bansal et al., 2015).
Anti-convulsant Properties
While directly not related to the specific chemical , studies on sulfonamide analogues like zonisamide have shown anti-convulsant properties, indicating the potential of similar compounds in neurological applications (Leppik, 2004).
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S2/c1-3-29-22-20(33-4-2)8-5-9-21(22)34-24(29)27-23(30)18-10-12-19(13-11-18)35(31,32)28(16-6-14-25)17-7-15-26/h5,8-13H,3-4,6-7,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBISUIBHQSLKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.